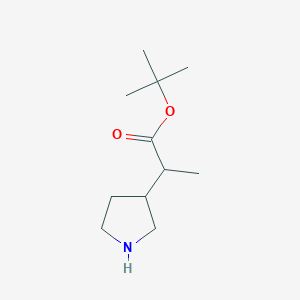

Tert-butyl 2-pyrrolidin-3-ylpropanoate

説明

IUPAC Nomenclature and Systematic Identification

The compound is systematically named tert-butyl 2-(pyrrolidin-3-yl)propanoate according to IUPAC rules. The name reflects:

- A propanoate backbone with a tert-butyl ester group at the carboxylate position.

- A pyrrolidin-3-yl substituent at the second carbon of the propanoate chain.

The numbering prioritizes the pyrrolidine nitrogen (position 1), with the substituent at position 3. This nomenclature distinguishes it from analogs with substituents at other pyrrolidine positions or alternative ester groups.

Molecular Formula and Weight Analysis

The molecular formula is C$${11}$$H$${21}$$NO$$_{2}$$ , with a calculated molecular weight of 199.29 g/mol . Key structural components include:

| Component | Contribution to Molecular Weight |

|---|---|

| Pyrrolidine ring | 71.12 g/mol (C$$4$$H$$9$$N) |

| Propanoate chain | 88.11 g/mol (C$$3$$H$$6$$O$$_2$$) |

| tert-Butyl group | 57.15 g/mol (C$$4$$H$$9$$) |

The tert-butyl group’s steric bulk accounts for 28.7% of the total mass, influencing solubility and conformational stability.

Stereochemical Configuration and Conformational Isomerism

The pyrrolidine ring adopts envelope or twisted conformations , with the tert-butyl group favoring a pseudoequatorial orientation to minimize steric strain. Key stereochemical features include:

- Ring puckering : The tert-butyl substituent at position 3 induces a Cγ-endo puckering mode, stabilizing the ring in a twist-boat conformation .

- Chirality : The asymmetric carbon at position 3 of pyrrolidine generates two enantiomers, though specific optical data for this compound remain unreported.

Conformational energy calculations suggest a 1.2 kcal/mol preference for the pseudoequatorial tert-butyl orientation over axial placement, as shown in DFT studies of analogous systems.

X-ray Crystallographic Data and 3D Conformational Analysis

While X-ray data for this specific compound are unavailable, crystallographic studies of related tert-butyl-pyrrolidine derivatives reveal:

- Bond lengths : C-N (1.47 Å) and C-O (1.34 Å) distances consistent with esterified pyrrolidines.

- Torsion angles : The propanoate linker adopts a gauche conformation (60°–70° dihedral angle) to balance steric and electronic effects.

- Packing interactions : van der Waals forces dominate due to the nonpolar tert-butyl group, with minimal hydrogen bonding.

Comparative modeling using PubChem’s 3D conformer library predicts a 1.089 g/cm³ density and 161.7 Ų collision cross-section for the protonated form.

Comparative Analysis with Pyrrolidine-Containing Structural Analogs

The compound’s properties diverge from analogs due to substituent effects:

The tert-butyl group enhances metabolic stability compared to methyl or ethyl esters, as demonstrated in proline-based pharmaceutical candidates.

特性

IUPAC Name |

tert-butyl 2-pyrrolidin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8(9-5-6-12-7-9)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYGRJOEKWVCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The most widely reported synthesis involves a nucleophilic substitution reaction between tert-butyl bromoacetate and pyrrolidine under basic conditions. Pyrrolidine acts as a nucleophile, displacing the bromide ion from tert-butyl bromoacetate to form the target ester (Fig. 1). The reaction typically employs potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as a base in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Key Reaction Parameters

The tert-butyl group’s steric bulk reduces hydrolysis susceptibility, ensuring stability during prolonged reactions. However, excess pyrrolidine (1.5–2.0 equivalents) is required to drive the reaction to completion due to competitive side reactions, such as elimination.

Optimization Strategies

- Solvent Selection : DMF enhances reaction rates due to its high polarity, but acetonitrile simplifies purification.

- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 10–15% in biphasic systems.

- Workup : Sequential washing with water and brine removes unreacted pyrrolidine, followed by distillation or column chromatography for purification.

Alternative Routes: Dieckmann Cyclization and Esterification

Esterification of Propanoic Acid Derivatives

Propanoic acid intermediates can be esterified with tert-butanol using coupling agents. For example, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives are esterified via DCC (N,N'-dicyclohexylcarbodiimide) coupling in acetonitrile:

$$

\text{Propanoic acid} + \text{tert-butanol} \xrightarrow{\text{DCC, DMAP}} \text{Tert-butyl ester} + \text{DCU}

$$

Conditions :

Enantioselective Synthesis and Chirality Control

The stereocenter at the pyrrolidine ring’s 3-position necessitates enantioselective methods for applications requiring specific stereochemistry. Two strategies dominate:

Chiral Auxiliaries

(-)-Menthyl esters serve as chiral templates during esterification, inducing asymmetry in the pyrrolidine ring. Subsequent hydrolysis yields enantiomerically pure tert-butyl esters.

Catalytic Asymmetric Hydrogenation

Prochiral enamide precursors undergo hydrogenation using chiral catalysts like Ru-BINAP, achieving enantiomeric excess (ee) >90%.

Industrial-Scale Production and Challenges

Batch vs. Continuous Flow

Purification and Quality Control

- Distillation : Effective for large-scale separation but energy-intensive.

- Crystallization : Ethanol/water mixtures yield >99% purity.

Physicochemical and Structural Properties

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 199.294 g/mol | Determines pharmacokinetic properties |

| logP | 1.2–1.8 | High lipid solubility for BBB penetration |

| Solubility | Organic solvents | Compatibility with drug formulations |

The pyrrolidine ring’s envelope conformation enables hydrogen bonding with biological targets, while the tert-butyl group enhances metabolic stability.

化学反応の分析

Types of Reactions: Tert-butyl 2-pyrrolidin-3-ylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction of the ester functionality can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

科学的研究の応用

Overview

Tert-butyl 2-pyrrolidin-3-ylpropanoate is a pyrrolidine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the tert-butyl group and the pyrrolidine ring, contribute to its reactivity and biological interactions.

Scientific Research Applications

-

Chemical Synthesis

- Intermediate in Organic Synthesis : this compound is commonly used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for various functional group transformations essential in drug development.

-

Biological Studies

- Enzyme-Catalyzed Reactions : The compound is utilized in the study of enzyme-catalyzed reactions, acting as a substrate or inhibitor in biochemical pathways. Its ability to release biologically active moieties upon hydrolysis makes it valuable for investigating enzyme mechanisms and interactions.

- Medicinal Chemistry

-

Industrial Uses

- Production of Specialty Chemicals : this compound is also employed in the production of specialty chemicals and materials with tailored properties, such as polymers and resins.

Case Studies

-

Neuroprotective Effects

- A study investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cells under oxidative stress conditions. Results indicated that these compounds significantly reduced cell death and inflammatory markers, suggesting potential applications in treating neurodegenerative diseases .

- Antimicrobial Activity

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of tert-butyl 2-pyrrolidin-3-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functionality can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is a key step in the activation of prodrugs that utilize this compound as a carrier.

類似化合物との比較

Structural and Functional Group Analysis

Key Compounds for Comparison :

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

Tert-butyl Alcohol (CAS 75-65-0)

Pyrrolidine Derivatives (e.g., pyrrolidine-2-carboxylate esters)

Table 1: Comparative Analysis of Properties

Key Findings from Comparative Analysis

Structural Complexity and Stability: this compound lacks the aromatic (methoxyphenyl) and hydroxymethyl substituents present in the CAS 1186654-76-1 analog, simplifying its reactivity profile. Both compounds share ester stability under neutral conditions but may undergo hydrolysis in acidic/basic environments . In contrast, tert-butyl alcohol’s hydroxyl group makes it highly reactive with oxidizers and metals, posing significant fire and explosion risks .

Toxicity and Safety: Limited toxicity data for the target compound necessitate precautionary handling akin to structurally related tert-butyl esters. Pyrrolidine derivatives generally show moderate toxicity, but substituents (e.g., ester groups) can mitigate risks .

Industrial and Research Applications: this compound is tailored for pharmaceutical synthesis, whereas tert-butyl alcohol is used broadly as a solvent and gasoline additive . The latter’s flammability and reactivity necessitate stricter engineering controls (e.g., explosion-proof ventilation) compared to ester derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Tert-butyl 2-pyrrolidin-3-ylpropanoate?

- Methodological Answer : The synthesis typically involves amine protection and esterification . Key steps include:

Protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .

Ester formation via reaction with methyl acrylate under anhydrous conditions.

- Critical Parameters :

- Temperature: 0–25°C for Boc protection to avoid decomposition.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility.

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress .

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Boc-Cl, Et₃N, DCM | Amine protection |

| 2 | Methyl acrylate, RT | Esterification |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the presence of the Boc group (δ 1.4 ppm for tert-butyl protons) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 273.3 g/mol for related analogs) .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.

- Analytical Cross-Check : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in oxidation or reduction reactions?

- Methodological Answer :

- Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to convert the ester to a carboxylic acid. Monitor intermediates via cyclic voltammetry .

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to an alcohol. Kinetic studies under varying temperatures reveal activation energies .

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid |

| Reduction | LiAlH₄ | Alcohol |

Q. How should researchers address contradictory spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR with 2D-COSY to resolve overlapping proton signals.

- Replicate Synthesis : Repeat reactions to rule out batch-specific impurities.

- Advanced Techniques : X-ray crystallography (if crystals form) provides definitive structural confirmation .

Q. What role does the Boc group play in multi-step organic synthesis involving this compound?

- Methodological Answer :

- Temporary Protection : The Boc group shields the amine during subsequent reactions (e.g., alkylation).

- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, enabling further functionalization .

Q. How does the pyrrolidine ring influence the compound’s stability under varying pH or temperature conditions?

- Methodological Answer :

- pH Stability : The compound is stable in neutral conditions but hydrolyzes in strong acids/bases.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at –20°C in inert atmospheres .

Applications in Scientific Research

Q. What are the pharmacological applications of this compound?

- Methodological Answer :

- Prodrug Design : The Boc-protected amine serves as a masked functional group for targeted drug delivery.

- Enzyme Inhibition : Used to synthesize analogs for studying protease or kinase inhibition mechanisms .

Q. How can this compound be integrated into materials science research?

- Methodological Answer :

- Polymer Modification : The ester group enables copolymerization with acrylates for functionalized polymers.

- Surface Functionalization : React with silica nanoparticles to create bioactive coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。